Nnmt-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

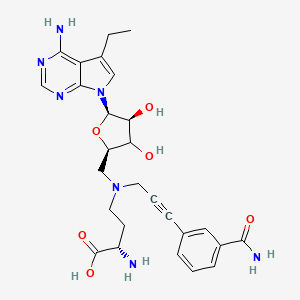

Molecular Formula |

C27H33N7O6 |

|---|---|

Molecular Weight |

551.6 g/mol |

IUPAC Name |

(2S)-2-amino-4-[[(2R,4S,5R)-5-(4-amino-5-ethylpyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(3-carbamoylphenyl)prop-2-ynyl]amino]butanoic acid |

InChI |

InChI=1S/C27H33N7O6/c1-2-16-12-34(25-20(16)23(29)31-14-32-25)26-22(36)21(35)19(40-26)13-33(10-8-18(28)27(38)39)9-4-6-15-5-3-7-17(11-15)24(30)37/h3,5,7,11-12,14,18-19,21-22,26,35-36H,2,8-10,13,28H2,1H3,(H2,30,37)(H,38,39)(H2,29,31,32)/t18-,19+,21?,22-,26+/m0/s1 |

InChI Key |

ARRLEUMLRYMFPO-MEIWVERMSA-N |

Isomeric SMILES |

CCC1=CN(C2=NC=NC(=C12)N)[C@H]3[C@H](C([C@H](O3)CN(CC[C@@H](C(=O)O)N)CC#CC4=CC(=CC=C4)C(=O)N)O)O |

Canonical SMILES |

CCC1=CN(C2=NC=NC(=C12)N)C3C(C(C(O3)CN(CCC(C(=O)O)N)CC#CC4=CC(=CC=C4)C(=O)N)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of NNMT Inhibitor: A Technical Guide to 5-Amino-1-Methylquinolinium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a critical role in cellular metabolism and energy homeostasis. By catalyzing the methylation of nicotinamide, NNMT influences the levels of crucial metabolites such as S-adenosylmethionine (SAM) and nicotinamide adenine dinucleotide (NAD+). Dysregulation of NNMT activity has been implicated in a range of pathologies, including metabolic diseases and cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the mechanism of action of a potent and selective NNMT inhibitor, 5-amino-1-methylquinolinium (5-amino-1MQ), serving as a representative example for the broader class of NNMT inhibitors.

Mechanism of Action of 5-Amino-1-Methylquinolinium (5-amino-1MQ)

5-amino-1MQ is a small molecule that acts as a potent and selective inhibitor of NNMT. Its primary mechanism of action is the direct binding to the NNMT enzyme, thereby blocking its catalytic activity. This inhibition sets off a cascade of downstream effects that reconfigure cellular metabolism.

The enzymatic function of NNMT involves the transfer of a methyl group from the universal methyl donor, S-adenosylmethionine (SAM), to nicotinamide. This reaction produces S-adenosylhomocysteine (SAH) and 1-methylnicotinamide. By inhibiting this process, 5-amino-1MQ leads to an increase in the intracellular concentrations of SAM and a redirection of nicotinamide towards the NAD+ salvage pathway. The elevation of the SAM/SAH ratio enhances the cellular methylation potential, which can influence epigenetic regulation.

Furthermore, the increased availability of nicotinamide boosts the synthesis of NAD+, a critical coenzyme in numerous cellular processes, including energy metabolism and DNA repair. The modulation of these key metabolic nodes underlies the therapeutic potential of 5-amino-1MQ in various disease models.

Signaling Pathways and Cellular Processes Affected by 5-amino-1MQ

The inhibition of NNMT by 5-amino-1MQ instigates changes in several key signaling pathways and cellular processes:

-

Metabolic Reprogramming: By increasing NAD+ levels, 5-amino-1MQ enhances cellular energy expenditure and can reverse diet-induced obesity. This is achieved, in part, through the suppression of lipogenesis in adipocytes.

-

Epigenetic Modulation: The increase in the SAM/SAH ratio can lead to alterations in histone and DNA methylation patterns, thereby influencing gene expression.

-

Anti-proliferative Effects: In cancer cells, such as the HeLa cervical cancer cell line, 5-amino-1MQ has been shown to inhibit proliferation. This effect is associated with a decrease in the expression of oncogenic proteins like phospho-Akt and SIRT1.

Quantitative Data

The following tables summarize the key quantitative data for 5-amino-1-methylquinolinium.

| Parameter | Value | Cell/System |

| IC50 (NNMT Inhibition) | 1.2 µM | Biochemical Assay |

| EC50 (Lipogenesis) | 30 µM | 3T3-L1 Adipocytes |

| EC50 (1-MNA Reduction) | 2.3 µM | 3T3-L1 Adipocytes |

Table 1: In Vitro Activity of 5-amino-1MQ

| Parameter | Value (in rats) | Route of Administration |

| Cmax | 2252 ng/mL | Oral |

| AUC (0-∞) | 14431 h*ng/mL | Oral |

| Oral Bioavailability (F%) | 38.4% | Oral vs. IV |

Table 2: Pharmacokinetic Parameters of 5-amino-1MQ in Rats [1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

NNMT Inhibition Assay (IC50 Determination)

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against NNMT.

-

Reagent Preparation:

-

Prepare NNMT Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT).

-

Reconstitute recombinant human NNMT enzyme in Assay Buffer.

-

Prepare a stock solution of S-adenosylmethionine (SAM) in Assay Buffer.

-

Prepare a stock solution of nicotinamide in Assay Buffer.

-

Prepare a stock solution of the test inhibitor (e.g., 5-amino-1MQ) in a suitable solvent (e.g., DMSO), and create a serial dilution.

-

Prepare a detection reagent that measures the product of the coupled enzymatic reaction (e.g., a thiol-detecting probe for homocysteine generated from SAH).

-

-

Assay Procedure:

-

In a 96-well plate, add the NNMT enzyme to all wells except the blank.

-

Add the serially diluted inhibitor or vehicle control to the respective wells.

-

Initiate the reaction by adding a mixture of SAM and nicotinamide.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding a stop solution).

-

Add the detection reagent and incubate as required for signal development.

-

Measure the fluorescence (or other signal) using a plate reader.

-

-

Data Analysis:

-

Subtract the blank reading from all other readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

3T3-L1 Adipocyte Differentiation and Lipogenesis Assay

This protocol details the induction of adipogenesis in 3T3-L1 preadipocytes and the subsequent measurement of lipid accumulation.

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.

-

Once confluent, induce differentiation by switching to a differentiation medium containing DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

-

After 2-3 days, replace the differentiation medium with an insulin-containing medium (DMEM, 10% FBS, 10 µg/mL insulin).

-

Maintain the cells in the insulin-containing medium for another 2-3 days, refreshing the medium as needed.

-

-

Inhibitor Treatment:

-

During the differentiation process, treat the cells with various concentrations of 5-amino-1MQ or a vehicle control.

-

-

Oil Red O Staining for Lipogenesis:

-

After 7-10 days of differentiation, wash the cells with PBS and fix with 10% formalin for at least 1 hour.

-

Wash with water and then with 60% isopropanol.

-

Stain the cells with a working solution of Oil Red O for 10-20 minutes.

-

Wash extensively with water to remove unbound dye.

-

Elute the stain from the cells using 100% isopropanol.

-

Quantify the absorbance of the eluted stain at a wavelength of approximately 500 nm using a plate reader.

-

In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines the procedure for evaluating the effect of 5-amino-1MQ on body weight in a diet-induced obesity mouse model.

-

Animal Model:

-

Use male C57BL/6J mice fed a high-fat diet for a specified period (e.g., 12 weeks) to induce obesity.

-

-

Drug Administration:

-

Administer 5-amino-1MQ (e.g., 20 mg/kg) or a vehicle control (e.g., saline) via a suitable route (e.g., subcutaneous injection) at regular intervals (e.g., twice daily) for a defined treatment period (e.g., 28 days).

-

-

Monitoring:

-

Measure body weight and food intake regularly throughout the study.

-

At the end of the study, collect blood samples for analysis of metabolic parameters (e.g., glucose, insulin, lipids).

-

Harvest and weigh adipose tissue depots.

-

Anti-proliferative Assay in HeLa Cells

This protocol describes the use of an MTT assay to assess the effect of 5-amino-1MQ on the proliferation of HeLa cells.

-

Cell Culture:

-

Culture HeLa cells in a suitable medium (e.g., DMEM with 10% FBS).

-

-

Assay Procedure:

-

Seed HeLa cells in a 96-well plate at a predetermined density.

-

After cell attachment, treat the cells with various concentrations of 5-amino-1MQ or a vehicle control for different time points (e.g., 24, 48, 72 hours).

-

At the end of the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a wavelength of approximately 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Visualizations

Caption: Mechanism of action of 5-amino-1MQ as an NNMT inhibitor.

Caption: Workflow for the 3T3-L1 adipocyte lipogenesis assay.

References

Nnmt-IN-5: A Potent and Selective Inhibitor of Nicotinamide N-Methyltransferase (NNMT)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Nnmt-IN-5, a potent and selective small-molecule inhibitor of Nicotinamide N-Methyltransferase (NNMT). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting NNMT in various disease contexts, including metabolic disorders, oncology, and neurodegenerative diseases.

Introduction

Nicotinamide N-Methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism and epigenetic regulation. It catalyzes the methylation of nicotinamide (a form of vitamin B3) and other pyridine compounds, utilizing S-adenosylmethionine (SAM) as the methyl donor to produce 1-methylnicotinamide (MNA) and S-adenosylhomocysteine (SAH).[1] Dysregulation of NNMT has been implicated in a range of pathologies, making it an attractive target for therapeutic intervention. This compound (also referred to as compound 3-12) has emerged as a highly potent and selective inhibitor of NNMT, offering a valuable chemical tool for studying the biological functions of this enzyme and for potential drug development.[2][3]

Core Compound Data

This compound is a bisubstrate inhibitor, designed to mimic both the nicotinamide and SAM substrates of NNMT.[3] This design strategy contributes to its high potency and selectivity.

| Property | Value | Reference |

| Compound Name | This compound (Compound 3-12) | [2][3] |

| Target | Nicotinamide N-Methyltransferase (NNMT) | [2] |

| IC50 Value | 47.9 ± 0.6 nM | [2][3] |

| Molecular Formula | C23H28N8O4S | MedChemExpress |

| Molecular Weight | 512.58 | MedChemExpress |

| CAS Number | 2928067-27-0 | MedChemExpress |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by directly inhibiting the catalytic activity of NNMT. By blocking the enzyme, this compound prevents the consumption of nicotinamide and SAM, leading to significant downstream effects on cellular metabolism and signaling.

The primary consequences of NNMT inhibition by this compound include:

-

Increased Nicotinamide (NAM) levels: This leads to enhanced flux through the NAD+ salvage pathway, thereby increasing the intracellular pool of NAD+.[4][5] NAD+ is a critical coenzyme for numerous cellular processes, including energy metabolism and the activity of sirtuins and PARPs.

-

Increased S-adenosylmethionine (SAM) levels: As the universal methyl donor, the preservation of SAM levels can impact a wide range of methylation reactions, including histone and DNA methylation, which are crucial for epigenetic regulation.[4][6]

Below is a diagram illustrating the core mechanism of NNMT and the impact of its inhibition by this compound.

Caption: Mechanism of NNMT inhibition by this compound and its downstream effects.

Selectivity Profile

A key attribute of this compound is its high selectivity for NNMT over other methyltransferases. The primary publication by Li P, et al. reports an excellent selectivity profile against a panel of human methyltransferases.[3] While the full dataset from the primary literature is not provided here, a representative table structure is shown below for when such data is available.

| Methyltransferase | % Inhibition at 1 µM this compound (or IC50) |

| NNMT | >95% (IC50 = 47.9 nM) |

| METTL3 | Data from primary literature |

| SETD2 | Data from primary literature |

| EZH2 | Data from primary literature |

| DNMT1 | Data from primary literature |

| Other Methyltransferases | Data from primary literature |

Experimental Protocols

The following sections detail generalized protocols for assessing the inhibitory activity of compounds like this compound against NNMT. These are based on commonly used NNMT inhibitor screening assays.[7][8][9][10]

In Vitro NNMT Inhibition Assay (Fluorometric)

This assay measures the production of SAH, which is subsequently converted to homocysteine. The free thiol group of homocysteine is then detected by a fluorescent probe.

Materials:

-

Recombinant human NNMT enzyme

-

This compound (or other test compounds)

-

S-adenosylmethionine (SAM)

-

Nicotinamide (NAM)

-

SAH hydrolase

-

Thiol-reactive fluorescent probe

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.6, 1 mM DTT)

-

96-well black microplates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the NNMT enzyme to each well (excluding negative controls).

-

Add the diluted this compound or vehicle control to the appropriate wells.

-

Incubate the enzyme and inhibitor for a pre-determined time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding a mixture of SAM and nicotinamide to all wells.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at 37°C.

-

Stop the reaction (e.g., by adding a chemical denaturant).

-

Add SAH hydrolase to convert SAH to homocysteine.

-

Add the thiol-reactive fluorescent probe.

-

Incubate to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 392/482 nm).[9]

-

Calculate the percent inhibition and determine the IC50 value of this compound.

Caption: A generalized workflow for an in vitro NNMT inhibition assay.

Cellular Assay for NNMT Activity

This type of assay measures the levels of the NNMT product, 1-methylnicotinamide (MNA), in cultured cells treated with the inhibitor.

Materials:

-

Cell line with endogenous NNMT expression (e.g., specific cancer cell lines)

-

This compound

-

Cell culture medium and reagents

-

Reagents for cell lysis

-

LC-MS/MS system for metabolite quantification

Procedure:

-

Plate cells in a multi-well format and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control.

-

Incubate the cells for a desired period (e.g., 24-48 hours).

-

Wash the cells with PBS and then lyse them to release intracellular metabolites.

-

Collect the cell lysates and prepare them for LC-MS/MS analysis.

-

Quantify the intracellular levels of MNA, SAM, SAH, and NAD+ using a validated LC-MS/MS method.

-

Normalize the metabolite levels to the total protein concentration in each sample.

-

Determine the effect of this compound on the production of MNA and the levels of related metabolites.

Conclusion

This compound is a potent and selective inhibitor of NNMT that serves as a valuable tool for investigating the roles of this enzyme in health and disease. Its ability to modulate cellular levels of NAD+ and SAM highlights its potential for therapeutic applications in a variety of contexts. Further preclinical studies are warranted to fully elucidate its pharmacokinetic properties and in vivo efficacy.

References

- 1. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The significance of NAD + metabolites and nicotinamide N-methyltransferase in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. abcam.co.jp [abcam.co.jp]

- 9. N'-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]

- 10. assaygenie.com [assaygenie.com]

The Role of Nicotinamide N-methyltransferase (NNMT) in Metabolic Disease Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that has emerged as a critical regulator in the landscape of metabolic diseases. By catalyzing the methylation of nicotinamide, NNMT influences fundamental cellular processes, including NAD+ biosynthesis, one-carbon metabolism, and epigenetic regulation. Elevated NNMT expression and activity are strongly correlated with the pathophysiology of obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD). This technical guide provides an in-depth exploration of the core mechanisms by which NNMT contributes to metabolic dysregulation, details key experimental methodologies for its study, and presents quantitative data to support its role as a promising therapeutic target.

Introduction

Metabolic syndrome, a cluster of conditions including obesity, insulin resistance, dyslipidemia, and hypertension, represents a significant global health challenge. At the heart of the intricate network of metabolic pathways implicated in these disorders lies Nicotinamide N-methyltransferase (NNMT).[1][2] NNMT catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide (NAM), producing 1-methylnicotinamide (1-MNA) and S-adenosylhomocysteine (SAH).[3] This seemingly simple reaction has profound consequences on cellular metabolism.

Increased NNMT activity can deplete the cellular pool of nicotinamide, a primary precursor for the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[4] NAD+ is a critical component of cellular redox reactions and a substrate for various enzymes, including sirtuins and poly (ADP-ribose) polymerases (PARPs), which are key regulators of metabolism and cellular stress responses. Furthermore, the NNMT reaction consumes the universal methyl donor SAM and produces SAH, a potent inhibitor of methyltransferases, thereby influencing epigenetic modifications of DNA and histones.[5][6]

This guide will dissect the multifaceted role of NNMT in metabolic disease pathways, providing a comprehensive resource for researchers and drug development professionals.

Core Mechanism of NNMT Action

The enzymatic activity of NNMT is central to its role in metabolic diseases. The enzyme utilizes a rapid equilibrium ordered mechanism, where SAM binds first, followed by nicotinamide.[7]

Impact on NAD+ Metabolism

NNMT activity directly impacts the salvage pathway of NAD+ synthesis, which is the primary route for NAD+ production in mammals. By methylating nicotinamide to 1-MNA, NNMT diverts it from being converted to NAD+.[4] A reduction in NAD+ levels has been shown to impair mitochondrial function and energy metabolism.[8]

Modulation of One-Carbon Metabolism and Epigenetics

The NNMT reaction is a significant consumer of SAM, the universal methyl donor for numerous cellular methylation reactions. The product of the reaction, SAH, is a potent inhibitor of most SAM-dependent methyltransferases. An altered SAM/SAH ratio, often referred to as the "methylation potential," can lead to widespread changes in DNA and histone methylation, thereby influencing gene expression patterns related to metabolism and inflammation.[5][6]

NNMT in Metabolic Disease Pathways

Elevated NNMT expression is a consistent finding in various metabolic disorders.

Obesity

Increased NNMT expression in white adipose tissue (WAT) and the liver is observed in obese and diabetic mice.[2] Knockdown of Nnmt in these tissues has been shown to protect against diet-induced obesity by increasing cellular energy expenditure.[2]

Type 2 Diabetes (T2D)

A strong association exists between NNMT and insulin resistance and T2D.[2] Elevated levels of 1-MNA have been detected in the urine and serum of individuals with T2D, suggesting increased NNMT activity.[2] Knockdown of NNMT has been shown to improve insulin sensitivity and glucose tolerance in animal models of T2D.[2]

Non-Alcoholic Fatty Liver Disease (NAFLD)

NNMT expression is significantly upregulated in the liver of high-fat diet-fed mice.[9] Overexpression of NNMT in transgenic mice, when fed a high-fat diet supplemented with nicotinamide, leads to the deterioration of fatty liver.[10][11] This is accompanied by an increased expression of genes involved in fatty acid uptake.[11] In some contexts, NNMT and its product 1-MNA are suggested to have a protective role in NAFLD by improving lipid parameters.[9]

Signaling Pathways Involving NNMT

NNMT's influence on metabolic diseases is mediated through its interaction with key signaling pathways.

NNMT and Sirtuin 1 (SIRT1) Pathway

There is a significant correlation between the expression of NNMT and SIRT1, a NAD+-dependent deacetylase that plays a crucial role in metabolic regulation.[12][13] Mechanistically, NNMT and its product, 1-MNA, can increase SIRT1 protein levels by preventing its ubiquitination and subsequent degradation.[12] This stabilization of SIRT1 is necessary for the metabolic benefits observed with increased NNMT/1-MNA levels in certain contexts.[12][13]

Caption: NNMT-SIRT1 signaling pathway.

NNMT and AMPK/mTOR Pathway

NNMT can also influence the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathways, which are central regulators of cellular energy homeostasis. In some cancer cells, NNMT has been shown to inhibit the activation of the AMPK-ULK1 pathway, thereby suppressing autophagy.[14] Furthermore, the mTORC1-ATF4 pathway has been implicated in the upregulation of NNMT in response to lipotoxicity in hepatocytes.[15][16]

Caption: NNMT interaction with AMPK/mTOR pathways.

Quantitative Data Summary

The following tables summarize key quantitative data related to NNMT function and expression in the context of metabolic diseases.

Table 1: NNMT Enzyme Kinetics

| Substrate | Tissue/Organism | Km (µM) | Reference |

| Nicotinamide | Human Liver | 430 | [1] |

| SAM | Human Liver | 1.8 | [1][17] |

| Nicotinamide | Rat | 400 | [17] |

| SAM | Rat | 1.8 | [17] |

Table 2: Changes in Metabolite Levels with NNMT Overexpression

| Metabolite | Cell Line | Fold Change | Reference |

| 1-MNA | A549 | ~9-fold increase | [4] |

| SAH | A549 | ~2-fold increase | [4] |

| SAM | A549 | Significant decrease | [4] |

| NAD+ | A549 | ~25% decrease | [4] |

| 1-MNA | 769P | >2-fold increase | [5] |

| SAH | 769P | >2-fold increase | [5] |

Table 3: NNMT Gene Expression Changes in Metabolic Diseases

| Disease Model | Tissue | Fold Change in NNMT Expression | Reference |

| Genetically Obese (db/db) Mice | Liver | Significantly higher than lean mice | [10] |

| Transgenic Mice Overexpressing NNMT | Liver | 9-fold higher than wild-type | [10][18] |

| Transgenic Mice Overexpressing NNMT | Epididymal Fat | 6-fold higher than wild-type | [10][18] |

Table 4: IC50 Values of Selected NNMT Inhibitors

| Inhibitor | IC50 (µM) | Reference |

| 1-MNA | 9.0 | [1] |

| SAH | 0.6 | [1] |

| Compound 1k | 1.2 | [19] |

| Compound 1 | 0.26 | [17] |

| Compound 3 | 0.18 | [17] |

| Compound 78 | 1.41 | [20][21] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of NNMT.

NNMT Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a high-throughput method for measuring NNMT activity.

Materials:

-

NNMT Enzyme

-

NNMT Assay Buffer

-

S-adenosylmethionine (SAM)

-

Nicotinamide (or other substrate)

-

Thiol Detecting Probe

-

96-well black microplate

-

Fluorimeter

Procedure:

-

Reagent Preparation: Prepare working solutions of NNMT enzyme, substrates, and the thiol detecting probe according to the kit manufacturer's instructions.

-

Reaction Setup:

-

Add NNMT Assay Buffer to all wells.

-

Add the test inhibitor or vehicle control to the respective wells.

-

Add diluted NNMT enzyme to all wells except the "Blank" wells.

-

Incubate at room temperature for a specified time (e.g., 1 hour) to allow for inhibitor binding.

-

-

Initiate Reaction: Prepare a master mix containing the NNMT substrate and SAM. Add this mix to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 1 hour), protected from light.

-

Detection: Add the Thiol Detecting Probe working solution to all wells. Incubate at room temperature for a short period (e.g., 5-10 minutes).

-

Measurement: Read the fluorescence at an excitation wavelength of ~392-400 nm and an emission wavelength of ~465-482 nm.[22][23]

-

Calculation: Subtract the blank reading from all other readings. Calculate the percent inhibition relative to the positive control.

Caption: Workflow for a fluorometric NNMT activity assay.

Western Blot for NNMT Protein Quantification

This protocol outlines the general steps for quantifying NNMT protein levels in cell or tissue lysates.

Materials:

-

Lysis Buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein Assay Kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against NNMT

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Lyse cells or tissues in ice-cold lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay.

-

-

SDS-PAGE:

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[24][25]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against NNMT (at the recommended dilution) overnight at 4°C with gentle agitation.[26]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[27]

-

Detection: Wash the membrane again and apply the chemiluminescent substrate.

-

Imaging: Capture the signal using an appropriate imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Quantitative Real-Time PCR (qRT-PCR) for NNMT mRNA Expression

This protocol describes the measurement of NNMT mRNA levels.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for NNMT and a reference gene (e.g., GAPDH)

-

SYBR Green or TaqMan master mix

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA using a cDNA synthesis kit.[28]

-

qPCR Reaction Setup:

-

Real-Time PCR: Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.

-

Data Analysis: Determine the cycle threshold (Ct) values for NNMT and the reference gene. Calculate the relative expression of NNMT mRNA using the ΔΔCt method.

Conclusion

Nicotinamide N-methyltransferase stands at a critical intersection of cellular metabolism and signaling, playing a pivotal role in the pathogenesis of metabolic diseases. Its ability to modulate NAD+ availability, influence one-carbon metabolism, and impact epigenetic regulation makes it a compelling target for therapeutic intervention. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate functions of NNMT and to develop novel strategies to combat metabolic disorders. Future research should focus on elucidating the tissue-specific roles of NNMT and the long-term consequences of its inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 3. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. NNMT promotes epigenetic remodeling in cancer by creating a metabolic methylation sink - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic Mechanism of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Distinct Hepatic Gene‐Expression Patterns of NAFLD in Patients With Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. NNMT activation can contribute to the development of fatty liver disease by modulating the NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. keio.elsevierpure.com [keio.elsevierpure.com]

- 12. Nicotinamide N-methyltransferase regulates hepatic nutrient metabolism through Sirt1 protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nicotinamide N-methyltransferase regulates hepatic nutrient metabolism through Sirt1 protein stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nicotinamide N-methyltransferase inhibits autophagy induced by oxidative stress through suppressing the AMPK pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Nicotinamide N-methyltransferase upregulation via the mTORC1-ATF4 pathway activation contributes to palmitate-induced lipotoxicity in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. selleckchem.com [selleckchem.com]

- 20. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. tribioscience.com [tribioscience.com]

- 23. abcam.co.jp [abcam.co.jp]

- 24. docs.abcam.com [docs.abcam.com]

- 25. bio-rad.com [bio-rad.com]

- 26. origene.com [origene.com]

- 27. addgene.org [addgene.org]

- 28. pga.mgh.harvard.edu [pga.mgh.harvard.edu]

- 29. origene.com [origene.com]

The Double-Edged Sword of NNMT: A Technical Guide to Inhibiting a Key Metabolic Regulator for Therapeutic Gain

For Immediate Release

[City, State] – October 25, 2025 – In the intricate landscape of cellular metabolism, Nicotinamide N-methyltransferase (NNMT) has emerged as a critical node, wielding significant influence over a spectrum of diseases from metabolic disorders and cancer to fibrosis and neurodegeneration. This technical guide provides an in-depth exploration of the therapeutic potential of NNMT inhibition, offering researchers, scientists, and drug development professionals a comprehensive resource on its mechanism of action, the landscape of inhibitors, and the experimental methodologies crucial for its study.

The Core of NNMT's Influence: A Metabolic Sink with Epigenetic Consequences

Nicotinamide N-methyltransferase is a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide (NAM), producing 1-methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH).[1][2] This seemingly simple reaction has profound downstream effects. By consuming NAM, a precursor to nicotinamide adenine dinucleotide (NAD+), NNMT can deplete cellular NAD+ levels, a critical coenzyme for energy metabolism and signaling.[2][3][4] Simultaneously, the consumption of SAM, the universal methyl donor, and the production of SAH, a potent inhibitor of methyltransferases, can significantly alter the cellular methylation potential, leading to epigenetic modifications that drive disease states.[5]

Overexpression of NNMT has been linked to a variety of pathologies. In metabolic diseases such as obesity and type 2 diabetes, elevated NNMT in adipose tissue is associated with increased fat accumulation and insulin resistance.[3][4] In oncology, numerous cancers exhibit upregulated NNMT, which supports tumor growth, metastasis, and chemoresistance by altering cellular metabolism and promoting an immunosuppressive tumor microenvironment.[6][7][8][9] Furthermore, emerging evidence implicates NNMT in the pathogenesis of fibrotic diseases and neurodegenerative conditions like Alzheimer's and Parkinson's disease.[3][10][11]

The Promise of Inhibition: Restoring Metabolic and Epigenetic Balance

The central role of NNMT in these disease processes makes it an attractive therapeutic target. Inhibition of NNMT aims to reverse its pathological effects by:

-

Boosting NAD+ Levels: By preventing the consumption of nicotinamide, NNMT inhibitors can increase the cellular pool of NAD+, enhancing mitochondrial function and the activity of NAD+-dependent enzymes like sirtuins.[2][3]

-

Restoring Methylation Potential: Inhibiting NNMT preserves the cellular SAM pool and reduces the accumulation of SAH, thereby normalizing epigenetic modifications on DNA and histones.[5]

Preclinical studies using small molecule inhibitors and RNA interference (RNAi) have demonstrated the therapeutic potential of this approach. In models of obesity, NNMT inhibition has been shown to reduce body weight, decrease fat mass, and improve insulin sensitivity.[12][13] In cancer models, NNMT inhibitors have demonstrated the ability to reduce tumor growth and metastasis.[14] Furthermore, in models of fibrosis, NNMT inhibition has been shown to ameliorate disease progression.[15][16]

Quantitative Data on NNMT Inhibitors and Their Effects

A growing arsenal of NNMT inhibitors is being developed and characterized. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Potency of Selected NNMT Inhibitors

| Inhibitor | Chemical Class | Target Species | IC50 Value | Reference |

| 1-MNA | Endogenous Product | Human | 9.0 ± 0.6 μM | [3] |

| 1-MQ | Quinoline derivative | Human | 12.1 ± 3.1 μM | [3] |

| JBSNF-000088 | N/A | Human | 1.8 μM | [3] |

| JBSNF-000088 | N/A | Monkey | 2.8 μM | [3] |

| JBSNF-000088 | N/A | Mouse | 5.0 μM | [3] |

| VH45 | Bisubstrate inhibitor | Human | 29.2 ± 4.0 μM | [3] |

| Compound 6 | Bisubstrate inhibitor | Human | 14 ± 1.5 μM | [6] |

| Compound 78 | Bisubstrate inhibitor | Human | 1.41 μM | [1] |

| Compound 17u | Alkene-linked bisubstrate mimic | Human | 3.7 nM | [4] |

Table 2: In Vivo Effects of NNMT Inhibition in Metabolic Disease Models

| Inhibitor | Animal Model | Dose | Key Findings | Reference |

| 5-Amino-1MQ | Diet-induced obese (DIO) mice | N/A | Limited body weight and fat mass gains, improved oral glucose tolerance and insulin sensitivity, attenuated hepatic steatosis. | [13][17] |

| NNMT ASO | High-fat diet-fed mice | N/A | Reduced body weight, decreased fat mass, improved glucose tolerance. | [18] |

| JBSNF-000088 | Diet-induced obese (DIO) mice | N/A | Reduced plasma MNA levels by ~50%, drove insulin sensitization, glucose metabolism, and body weight reduction. | [19] |

Table 3: In Vivo Effects of NNMT Inhibition in Cancer Models

| Inhibitor/Method | Cancer Model | Key Findings | Reference |

| NNMT Knockout | Syngeneic ovarian, breast, and colon tumor models | Impaired tumor growth through enhanced CD8+ T cell activation. | [14] |

| Novel NNMT inhibitor | Multiple mouse cancer models | Reduced tumor burden and metastasis, restored immune checkpoint blockade efficacy. | [14] |

| NNMT Knockdown | Glioma xenograft mouse models | Reduced invasive ability of glioma cells. | [20] |

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the complex interactions governed by NNMT, the following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow for studying NNMT inhibition.

Detailed Experimental Protocols

Reproducibility and standardization are paramount in scientific research. The following sections provide detailed methodologies for key experiments cited in the study of NNMT.

Protocol 1: In Vitro NNMT Enzyme Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and published literature.[10][21]

Materials:

-

Recombinant human NNMT enzyme

-

S-adenosyl-L-methionine (SAM)

-

Nicotinamide (NAM)

-

NNMT assay buffer (e.g., 50 mM Tris-HCl, pH 8.6, 1 mM DTT)

-

A fluorogenic probe that detects SAH or a coupled enzyme system that produces a fluorescent product.

-

96-well black microplate

-

Plate reader capable of fluorescence measurement at the appropriate excitation/emission wavelengths.

-

Test NNMT inhibitors

Procedure:

-

Reagent Preparation: Prepare stock solutions of NNMT enzyme, SAM, NAM, and test inhibitors in the assay buffer. The final concentration of DMSO should not exceed 1%.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

NNMT assay buffer

-

Test inhibitor at various concentrations (or vehicle control)

-

Recombinant NNMT enzyme

-

-

Initiation of Reaction: Add NAM and SAM to each well to initiate the enzymatic reaction. The final concentrations should be optimized for the specific assay but are typically in the micromolar range.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

-

Detection:

-

Stop the reaction (if necessary, depending on the kit).

-

Add the detection reagent according to the manufacturer's instructions. This may involve a reagent that directly binds to the product SAH and fluoresces, or a coupled enzyme system that generates a fluorescent signal.

-

Incubate at room temperature for the recommended time to allow the signal to develop.

-

-

Measurement: Read the fluorescence intensity using a plate reader at the specified excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of NNMT inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: siRNA-Mediated Knockdown of NNMT in Cell Culture

This protocol provides a general guideline for transiently knocking down NNMT expression in mammalian cells. Specific conditions should be optimized for each cell line.[11][22]

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Opti-MEM I Reduced Serum Medium (or similar)

-

Lipofectamine RNAiMAX (or other suitable transfection reagent)

-

NNMT-specific siRNA and a non-targeting control siRNA

-

RNase-free water and microtubes

-

6-well plates

Procedure:

-

Cell Seeding: The day before transfection, seed the cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.

-

siRNA-Lipid Complex Formation:

-

For each well to be transfected, dilute the NNMT siRNA or control siRNA into Opti-MEM.

-

In a separate tube, dilute the Lipofectamine RNAiMAX reagent into Opti-MEM.

-

Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate at room temperature for 5-15 minutes to allow the complexes to form.

-

-

Transfection:

-

Aspirate the culture medium from the cells and wash once with serum-free medium.

-

Add the siRNA-lipid complexes to the cells.

-

Add complete culture medium to each well.

-

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time for maximal knockdown should be determined experimentally.

-

Validation of Knockdown:

-

After the incubation period, harvest the cells.

-

Assess the knockdown efficiency at the mRNA level using quantitative real-time PCR (qPCR) and at the protein level using Western blotting, with antibodies specific for NNMT.

-

Future Directions and Conclusion

The field of NNMT inhibition is rapidly advancing, with increasingly potent and selective inhibitors being developed. Future research will likely focus on several key areas:

-

Clinical Translation: Moving promising NNMT inhibitors from preclinical models into human clinical trials for various indications.

-

Biomarker Development: Identifying reliable biomarkers to predict which patients are most likely to respond to NNMT-targeted therapies.

-

Combination Therapies: Exploring the synergistic effects of NNMT inhibitors with existing treatments, such as chemotherapy, immunotherapy, and other metabolic modulators.

-

Understanding Tissue-Specific Roles: Further elucidating the distinct roles of NNMT in different tissues to develop more targeted and safer therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. assaygenie.com [assaygenie.com]

- 6. Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abcam.co.jp [abcam.co.jp]

- 8. researchgate.net [researchgate.net]

- 9. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bohrium.com [bohrium.com]

- 14. NNMT inhibition in cancer-associated fibroblasts restores antitumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of Nicotinamide N-Methyltransferase Reverses Fibroblast Activation via Epigenetic and Metabolic Remodeling in Systemic Sclerosis - ACR Meeting Abstracts [acrabstracts.org]

- 16. researchgate.net [researchgate.net]

- 17. Nicotinamide N-methyltransferase inhibition mitigates obesity-related metabolic dysfunction [pubmed.ncbi.nlm.nih.gov]

- 18. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 19. matilda.science [matilda.science]

- 20. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]

- 21. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 22. datasheets.scbt.com [datasheets.scbt.com]

Nnmt-IN-5: A Technical Guide for Cancer Cell Metabolism Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide N-methyltransferase (NNMT) has emerged as a critical enzyme in cancer biology, influencing cellular metabolism, epigenetic regulation, and tumorigenesis.[1][2] Its overexpression in a variety of cancers is often correlated with poor prognosis and resistance to therapy, making it a compelling target for drug development.[1] This technical guide provides an in-depth overview of Nnmt-IN-5, a potent NNMT inhibitor, for its application in cancer cell metabolism research.

This compound is a potent inhibitor of Nicotinamide N-methyltransferase (NNMT) with an IC50 of 47.9 ± 0.6 nM.[3][4] Its high selectivity over other human methyltransferases makes it a valuable tool for studying the specific roles of NNMT in cancer.[3][4] This document outlines the core principles of NNMT inhibition, provides detailed experimental protocols, and presents quantitative data to guide researchers in utilizing this compound to investigate and modulate cancer cell metabolism.

Core Concepts: The Role of NNMT in Cancer Cell Metabolism

NNMT catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide (NAM), producing 1-methylnicotinamide (1-MNA) and S-adenosylhomocysteine (SAH).[1][5] This enzymatic activity has profound effects on cancer cell metabolism and epigenetics:

-

NAD+ Metabolism: By consuming NAM, NNMT reduces the substrate pool available for the NAD+ salvage pathway, leading to decreased intracellular NAD+ levels.[1][2] NAD+ is a crucial coenzyme for redox reactions and a substrate for enzymes like sirtuins and PARPs, which are involved in DNA repair and stress responses.

-

One-Carbon Metabolism and Methylation: The consumption of SAM, the universal methyl donor, by NNMT can create a "methyl sink," leading to global hypomethylation of DNA and histones.[1][5] This epigenetic reprogramming can alter the expression of tumor suppressor genes and oncogenes.

-

Metabolic Reprogramming: NNMT overexpression supports the Warburg phenotype, characterized by increased glycolysis even in the presence of oxygen.[1] It also influences other metabolic pathways, including the polyamine pathway.

Inhibition of NNMT with this compound is expected to reverse these effects, leading to increased NAD+ and SAM levels, altered epigenetic landscapes, and a shift in cancer cell metabolism.

Quantitative Data

The following table summarizes key quantitative data related to NNMT inhibition. While specific data for this compound is currently limited to its IC50 value, data from other NNMT inhibitors and NNMT knockdown experiments provide expected outcomes.

| Parameter | Inhibitor/Condition | Cell Line(s) | Observed Effect | Reference |

| IC50 | This compound | - | 47.9 ± 0.6 nM | [3][4] |

| Intracellular NAD+ Levels | NNMT knockdown | Human colon cancer cells (HT-29) | ~30% increase | [6] |

| Intracellular SAM Levels | NNMT overexpression | 769P kidney cancer cells | Significant decrease | [5] |

| Intracellular SAH Levels | NNMT overexpression | 769P kidney cancer cells | Significant increase | [5] |

| Cell Proliferation | NNMT knockdown | U87 glioma and A549 lung cancer cells | Significant inhibition | [7] |

| Cell Migration | NNMT knockdown | U87 glioma and A549 lung cancer cells | Inhibition | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on cancer cell metabolism.

NNMT Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available NNMT inhibitor screening kits and can be used to confirm the inhibitory activity of this compound.

Principle: NNMT activity is measured by detecting the production of SAH, which is hydrolyzed to homocysteine. The free thiol group of homocysteine reacts with a probe to generate a fluorescent signal.

Materials:

-

Recombinant human NNMT enzyme

-

S-adenosylmethionine (SAM)

-

Nicotinamide (NAM)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris, pH 7.5, 1 mM DTT)

-

SAH hydrolase

-

Thiol-detecting probe (e.g., ThioGlo)

-

96-well black microplate

-

Fluorometric microplate reader (Ex/Em = ~390/480 nm)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add assay buffer, NNMT enzyme, and varying concentrations of this compound. Include a vehicle control (DMSO) and a no-enzyme control.

-

Initiate the reaction by adding a mixture of SAM and NAM.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding a stopping solution or by heat inactivation).

-

Add SAH hydrolase to convert SAH to homocysteine and incubate.

-

Add the thiol-detecting probe and incubate at room temperature, protected from light.

-

Measure the fluorescence intensity.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Cell Viability Assay

This protocol determines the effect of this compound on the proliferation of cancer cells.

Principle: Assays like the MTT or CellTiter-Glo® assay measure metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT reagent or CellTiter-Glo® reagent

-

96-well clear or opaque microplate

-

Microplate reader (spectrophotometer or luminometer)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound. Include a vehicle control.

-

Incubate for a desired period (e.g., 24, 48, 72 hours).

-

Add the viability reagent (MTT or CellTiter-Glo®) according to the manufacturer's instructions.

-

Incubate as required.

-

Measure the absorbance or luminescence.

-

Normalize the results to the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Measurement of Intracellular NAD+ Levels

This protocol quantifies changes in NAD+ levels following treatment with this compound.

Principle: NAD+ can be measured using commercially available colorimetric or fluorometric assay kits based on an enzyme cycling reaction.

Materials:

-

Cancer cells

-

This compound

-

PBS

-

NAD+ extraction buffer (provided in the kit)

-

NAD+ cycling enzyme and substrate mixture (provided in the kit)

-

96-well plate

-

Microplate reader

Procedure:

-

Culture cells to the desired confluency and treat with this compound or vehicle for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Extract NAD+ from the cell pellets using the extraction buffer as per the kit's protocol. This often involves a heating or acid/base treatment step to differentiate between NAD+ and NADH.

-

Add the extracted samples to a 96-well plate.

-

Add the NAD+ cycling reaction mixture.

-

Incubate at room temperature, protected from light.

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

Calculate the NAD+ concentration based on a standard curve.

Targeted Metabolomics for SAM and SAH

This protocol allows for the precise quantification of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) using liquid chromatography-mass spectrometry (LC-MS).

Principle: Cellular metabolites are extracted and separated by liquid chromatography, followed by detection and quantification using a mass spectrometer.

Materials:

-

Cancer cells

-

This compound

-

Cold PBS

-

Metabolite extraction solvent (e.g., 80% methanol)

-

LC-MS system

-

Stable isotope-labeled internal standards for SAM and SAH

Procedure:

-

Culture and treat cells with this compound as described previously.

-

Rapidly quench metabolism by washing cells with ice-cold PBS.

-

Extract metabolites by adding cold extraction solvent to the cells.

-

Scrape the cells and collect the extract.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Dry the metabolite extract (e.g., using a vacuum concentrator).

-

Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

-

Inject the samples into the LC-MS system.

-

Analyze the data to quantify SAM and SAH levels, normalizing to an internal standard and cell number or protein content.

Signaling Pathways and Experimental Workflows

The inhibition of NNMT by this compound is expected to impact several key signaling pathways in cancer cells. The following diagrams, generated using the DOT language, illustrate these relationships and provide conceptual workflows for their investigation.

Caption: The central role of NNMT in metabolism and its inhibition by this compound.

Caption: A logical workflow for investigating the effects of this compound on cancer cells.

Conclusion

This compound is a potent and selective tool for dissecting the role of NNMT in cancer cell metabolism. By inhibiting NNMT, researchers can modulate critical metabolic and epigenetic pathways, offering a promising avenue for therapeutic intervention. This guide provides a foundational framework for utilizing this compound in cancer research, from basic enzymatic assays to comprehensive metabolic and signaling analyses. Further investigation into the specific effects of this compound in various cancer models will undoubtedly contribute to a deeper understanding of cancer metabolism and the development of novel anti-cancer strategies.

References

- 1. revolutionhealth.org [revolutionhealth.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. NNMT promotes epigenetic remodeling in cancer by creating a metabolic methylation sink - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy [frontiersin.org]

- 7. Pan-cancer analysis combined with experiments predicts NNMT as a therapeutic target for human cancers - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Nicotinamide N-Methyltransferase and Neurodegeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme central to cellular metabolism, is emerging as a critical player in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD). This technical guide provides an in-depth exploration of the molecular mechanisms linking elevated NNMT activity to neuronal dysfunction and death. Increased NNMT expression disrupts fundamental cellular processes by depleting nicotinamide adenine dinucleotide (NAD+) and S-adenosylmethionine (SAM) pools, leading to mitochondrial dysfunction, impaired sirtuin activity, altered epigenetic landscapes, and deficits in autophagy. This guide summarizes the current understanding of these pathways, presents key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the intricate signaling networks involved. A comprehensive understanding of the NNMT-neurodegeneration axis is paramount for the development of novel therapeutic strategies aimed at mitigating neuronal loss in these devastating disorders.

The Role of NNMT in Neurodegenerative Diseases

Emerging evidence strongly indicates an upregulation of NNMT expression and activity in the brains of patients with neurodegenerative diseases. This aberrant increase is not merely a correlational finding but is mechanistically linked to the core pathologies of these conditions.

-

Alzheimer's Disease (AD): Studies have demonstrated a significant 7.5-fold increase in NNMT protein expression in the medial temporal lobe of post-mortem AD brains compared to non-disease controls.[1][2][3][4] This overexpression is localized to cholinergic neurons, a cell population particularly vulnerable in AD.[4] The elevation of NNMT is hypothesized to contribute to AD pathogenesis by depleting neuronal NAD+ and increasing levels of homocysteine, a known neurotoxin.[2]

-

Parkinson's Disease (PD): Similarly, post-mortem brain tissue from PD patients exhibits significantly higher levels of NNMT protein and activity.[5] The increased NNMT expression is observed in dopaminergic neurons of the substantia nigra, the primary cell type lost in PD.[5] The pathogenic role of NNMT in PD is thought to involve the depletion of NAD+, leading to mitochondrial complex I deficiency, and the potential for NNMT to methylate endogenous or exogenous neurotoxin precursors.

-

Huntington's Disease (HD): While direct quantitative data on NNMT expression in HD brains is less established, the known downstream consequences of elevated NNMT activity, such as NAD+ depletion and impaired mitochondrial function, are well-documented features of HD pathology.[6] Research in mouse models of HD suggests that targeting NAD+ metabolism can be a viable therapeutic strategy, indirectly implicating NNMT as a potential therapeutic target.[6]

Core Mechanisms of NNMT-Mediated Neurodegeneration

The detrimental effects of elevated NNMT in neurons stem from its catalytic activity, which consumes two critical metabolites: nicotinamide (NAM) and S-adenosylmethionine (SAM). This consumption triggers a cascade of downstream events that culminate in neuronal stress and death.

NAD+ Depletion and Mitochondrial Dysfunction

NNMT catalyzes the methylation of NAM, a primary precursor for the synthesis of NAD+ via the salvage pathway.[7] By consuming NAM, elevated NNMT activity leads to a significant reduction in cellular NAD+ levels.[8] NAD+ is an essential coenzyme for numerous cellular processes, including mitochondrial respiration and energy production.

A decline in neuronal NAD+ levels directly impairs the function of the mitochondrial electron transport chain, leading to decreased ATP production and increased generation of reactive oxygen species (ROS).[9][10] This state of mitochondrial dysfunction is a central hallmark of neurodegenerative diseases.[11][12]

Disruption of the SAM Cycle and Epigenetic Alterations

NNMT utilizes SAM as the methyl donor for NAM methylation, producing S-adenosylhomocysteine (SAH).[13] Overexpression of NNMT can therefore deplete the cellular pool of SAM and increase the SAH concentration, leading to a decreased SAM/SAH ratio.[13] This ratio is a critical indicator of the cell's methylation potential.

A reduced SAM/SAH ratio inhibits the activity of various methyltransferases that are essential for DNA and histone methylation.[13] These epigenetic modifications play a crucial role in regulating gene expression. Altered methylation patterns resulting from NNMT overexpression can lead to the aberrant expression of genes involved in neuronal survival, stress responses, and inflammation, thereby contributing to the neurodegenerative process.

Impaired Sirtuin Activity

Sirtuins are a family of NAD+-dependent deacetylases that play a critical role in neuronal health by regulating gene expression, mitochondrial function, and stress resistance.[14] The activity of sirtuins is directly dependent on the availability of NAD+.

By depleting the neuronal NAD+ pool, elevated NNMT activity leads to a reduction in sirtuin activity, particularly SIRT1 and SIRT3.[15][16] Decreased SIRT1 activity has been linked to increased neuronal vulnerability to stress and impaired DNA repair, while reduced SIRT3 activity can exacerbate mitochondrial dysfunction.[15][17]

Altered Autophagy

Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins.[18] This process is essential for maintaining neuronal homeostasis, and its impairment is a common feature of neurodegenerative diseases.[19]

Recent studies have linked NNMT to the regulation of autophagy.[1] Elevated NNMT activity can induce autophagy by decreasing intracellular SAM levels, which can be interpreted by the cell as a starvation signal.[1] While a moderate level of autophagy is neuroprotective, excessive or dysregulated autophagy can contribute to cell death.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the link between NNMT and neurodegeneration.

| Disease | Brain Region | Change in NNMT Expression/Activity | Reference |

| Alzheimer's Disease | Medial Temporal Lobe | 7.5-fold increase in protein expression | [2][3][4] |

| Parkinson's Disease | Cerebellum | Median expression: 46% (PD) vs. 17% (Control) | [9] |

| Parkinson's Disease | Caudate Nucleus | Significantly increased protein and activity | [5] |

| Cell/Animal Model | Manipulation | Change in NAD+ Levels | Change in SAM/SAH Ratio | Reference |

| SH-SY5Y Neuroblastoma Cells | NNMT Overexpression | ~50% reduction in NAD+:NADH ratio | - | [8] |

| Cancer Cell Lines | NNMT Overexpression | ~25% reduction | Decreased | [3] |

| Primary Rat Retinal Ganglion Cells | NNMT Overexpression | - | - | [15] |

Note: Quantitative data for metabolite changes in specific neurodegenerative disease models are often presented as relative changes rather than absolute concentrations and can vary between studies. The table above provides a summary of reported trends.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the role of NNMT in neurodegeneration.

Measurement of NNMT Activity

A common method to determine NNMT activity in brain tissue is a fluorometric assay.[20][21]

Protocol Overview:

-

Tissue Homogenization: Brain tissue is homogenized in a suitable buffer (e.g., Tris-HCl) on ice.

-

Reaction Mixture: The homogenate is incubated with nicotinamide (substrate) and S-adenosylmethionine (SAM, methyl donor) at 37°C.

-

Product Formation: NNMT in the sample catalyzes the formation of 1-methylnicotinamide (MNA) and S-adenosylhomocysteine (SAH).

-

Fluorometric Detection: The reaction is stopped, and the amount of MNA produced is quantified. This can be achieved by reacting MNA with a ketone (e.g., acetophenone) under alkaline conditions to form a fluorescent product.[22]

-

Quantification: The fluorescence intensity is measured using a fluorometer and compared to a standard curve of known MNA concentrations.

Quantification of NAD+

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying NAD+ and its reduced form, NADH, in neuronal cells and brain tissue.[23][24]

Protocol Overview:

-

Sample Extraction: NAD+ and NADH are extracted from cells or tissue using a cold acidic extraction buffer (e.g., acetonitrile:methanol:water with formic acid) to precipitate proteins and stabilize the nucleotides.[25]

-

Chromatographic Separation: The extracted metabolites are separated using liquid chromatography, typically with a column designed for polar molecules.

-

Mass Spectrometry Detection: The separated NAD+ and NADH molecules are ionized and detected by a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for NAD+ and NADH, ensuring high specificity.

-

Quantification: The peak areas of NAD+ and NADH are compared to those of known standards, often including stable isotope-labeled internal standards, for accurate quantification.[26]

Measurement of SAM and SAH

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of SAM and SAH in brain tissue.[2]

Protocol Overview:

-

Tissue Extraction: Brain tissue is homogenized in an acidic solution (e.g., perchloric acid) to precipitate proteins and extract the metabolites.[2]

-

Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a reverse-phase column. A gradient of mobile phases is used to separate SAM and SAH.

-

Detection: SAM and SAH can be detected using UV absorbance at a specific wavelength (e.g., 254 nm).

-

Quantification: The peak areas of SAM and SAH are compared to standard curves generated from known concentrations of these compounds.

Western Blotting for NNMT

Western blotting is a standard technique to quantify the relative amount of NNMT protein in cell or tissue lysates.

Protocol Overview:

-

Protein Extraction: Cells or tissues are lysed in a buffer containing detergents and protease inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with a primary antibody specific for NNMT, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The enzyme on the secondary antibody catalyzes a reaction that produces a detectable signal (e.g., chemiluminescence), which is captured on film or with a digital imager.

-

Quantification: The intensity of the band corresponding to NNMT is quantified and normalized to a loading control protein (e.g., GAPDH or β-actin) to determine the relative abundance of NNMT.

Immunohistochemistry for NNMT

Immunohistochemistry (IHC) is used to visualize the localization of NNMT protein within brain tissue sections.[9][15]

Protocol Overview:

-

Tissue Preparation: Post-mortem brain tissue is fixed (e.g., in formalin) and embedded in paraffin or frozen and sectioned.

-

Antigen Retrieval: For paraffin-embedded tissue, sections are deparaffinized and rehydrated, followed by an antigen retrieval step (e.g., heat-induced epitope retrieval) to unmask the NNMT epitope.

-

Immunostaining: The tissue sections are incubated with a primary antibody against NNMT.

-

Detection: A secondary antibody conjugated to an enzyme or a fluorophore is then applied.

-

Visualization: If an enzyme-conjugated secondary antibody is used, a substrate is added to produce a colored precipitate at the site of the antibody binding. If a fluorophore-conjugated secondary antibody is used, the section is visualized using a fluorescence microscope.

-

Analysis: The staining pattern reveals the cellular and subcellular localization of NNMT within the brain tissue.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying NNMT in neurodegeneration.

Caption: Core signaling pathways linking elevated NNMT activity to neurodegeneration.

Caption: A generalized experimental workflow for investigating the role of NNMT in neurodegeneration.

Conclusion and Future Directions

The accumulating evidence strongly implicates elevated NNMT as a key metabolic driver of neurodegeneration. Its central role in depleting essential metabolites and disrupting downstream signaling pathways makes it an attractive therapeutic target. The development of potent and specific NNMT inhibitors holds promise for restoring metabolic homeostasis and mitigating neuronal loss in AD, PD, and HD.

Future research should focus on:

-

Elucidating the precise role of NNMT in Huntington's disease: More quantitative studies are needed to firmly establish the link between NNMT expression, metabolite changes, and disease progression in HD models.

-

Developing brain-penetrant NNMT inhibitors: A critical step for translating preclinical findings to the clinic will be the development of small molecule inhibitors that can efficiently cross the blood-brain barrier.

-

Investigating the cell-type specific roles of NNMT: Understanding the differential effects of NNMT in various neuronal and glial cell types will be crucial for developing targeted therapies with minimal off-target effects.

-

Validating NNMT as a biomarker: Exploring the potential of measuring NNMT levels or its product, MNA, in cerebrospinal fluid or plasma as a biomarker for disease diagnosis and progression warrants further investigation.

By continuing to unravel the complexities of the NNMT-neurodegeneration axis, the scientific community can pave the way for novel and effective therapeutic interventions for these devastating diseases.

References

- 1. Nicotinamide-N-methyltransferase controls behavior, neurodegeneration and lifespan by regulating neuronal autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High Expression of Nicotinamide N-Methyltransferase in Patients with Sporadic Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. High Expression of Nicotinamide N-Methyltransferase in Patients with Sporadic Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nicotinamide N-methyltransferase expression in SH-SY5Y human neuroblastoma cells decreases oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effect of nicotinamide mononucleotide on brain mitochondrial respiratory deficits in an Alzheimer's disease-relevant murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Sirtuins functions in central nervous system cells under neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. Nicotinamide N-methyltransferase regulates hepatic nutrient metabolism through Sirt1 protein stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Autophagy in trimethyltin-induced neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. Fluorometric assay of rat tissue N-methyltransferases with nicotinamide and four isomeric methylnicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tribioscience.com [tribioscience.com]

- 22. Elucidating the role of nicotinamide N-methyltransferase-p53 axis in the progression of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubcompare.ai [pubcompare.ai]

Foundational Research on Nicotinamide N-Methyltransferase (NNMT) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that has emerged as a compelling therapeutic target for a range of human diseases, including metabolic disorders, oncology, and neurodegenerative conditions. By catalyzing the methylation of nicotinamide, NNMT plays a critical role in regulating cellular metabolism, specifically impacting the pools of S-adenosylmethionine (SAM) and nicotinamide adenine dinucleotide (NAD+).[1] Overexpression of NNMT has been linked to the pathophysiology of obesity, type 2 diabetes, and various cancers.[1][2] This guide provides an in-depth overview of the foundational research on NNMT inhibitors, detailing their mechanism of action, key chemical classes, quantitative potency, and the experimental protocols used for their evaluation.

The Role of NNMT in Cellular Metabolism

NNMT catalyzes the transfer of a methyl group from the universal methyl donor SAM to nicotinamide (NAM), a form of vitamin B3 and a key precursor in the NAD+ salvage pathway. This reaction yields S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (MNA).[3]

This single enzymatic step has two major consequences for the cell:

-

Regulation of the SAM/SAH Ratio: By consuming SAM, NNMT acts as a "methyl sink," reducing the cellular methylation potential. The ratio of SAM to SAH is critical for the function of other methyltransferases that are responsible for the epigenetic regulation of DNA and histones.[4]

-

Modulation of NAD+ Levels: By methylating NAM, NNMT diverts it away from the NAD+ salvage pathway, which is the primary route for NAD+ biosynthesis in mammals. Elevated NNMT activity can therefore lead to reduced intracellular NAD+ concentrations.[5] NAD+ is an essential coenzyme for hundreds of redox reactions and a required substrate for signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).[5]

In disease states such as cancer and obesity, NNMT is often upregulated. This leads to profound metabolic and epigenetic reprogramming that can promote cell proliferation, inflammation, and drug resistance.[2][4] Inhibition of NNMT is therefore a strategy to reverse these pathological changes by restoring normal SAM and NAD+ levels.

NNMT Inhibitors: Classes and Quantitative Data

NNMT inhibitors can be broadly categorized based on their mechanism of binding to the enzyme. The primary classes include nicotinamide-competitive inhibitors and bisubstrate inhibitors that occupy both the NAM and SAM binding pockets.[6] Research has yielded compounds with potencies ranging from high micromolar to low nanomolar.

Nicotinamide Analogs and Competitive Inhibitors

These small molecules are structurally similar to nicotinamide and compete for its binding site on NNMT.

| Compound | Type | Human NNMT IC50 (µM) | Cellular IC50 (µM) | Reference |

| 1-MNA | Product Inhibitor | 9.0 ± 0.6 | - | [6] |

| JBSNF-000088 | NAM Analog | 1.8 | 1.6 (U2OS cells) | [1][7][8] |

Bisubstrate Inhibitors

These inhibitors are designed to mimic the transition state of the methylation reaction by simultaneously interacting with both the nicotinamide and SAM binding pockets, often leading to higher potency and selectivity.[3][6]

| Compound | Type | Human NNMT IC50 (µM) | Binding Affinity (Kd, µM) | Reference |

| MS2734 | Bisubstrate | 14.0 ± 1.5 | 2.7 ± 0.2 | [3][9][10] |

| VH45 | Bisubstrate | 29.2 ± 4.0 | - | [6] |